molecular formula C11H10N2O5S B3430617 2-{[3-Cyano-5-(ethoxycarbonyl)-6-oxo-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid CAS No. 851175-99-0

2-{[3-Cyano-5-(ethoxycarbonyl)-6-oxo-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid

Cat. No.: B3430617
CAS No.: 851175-99-0
M. Wt: 282.27 g/mol
InChI Key: KZOBIVWPAVICID-UHFFFAOYSA-N
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Description

This compound (CAS 851175-99-0) features a dihydropyridinone core substituted with a cyano group at position 3, an ethoxycarbonyl group at position 5, and a sulfanylacetic acid moiety at position 2. Its molecular structure combines electron-withdrawing groups (cyano, ethoxycarbonyl) with a sulfur-containing side chain, which may influence solubility, reactivity, and biological interactions.

Properties

IUPAC Name

2-[(3-cyano-5-ethoxycarbonyl-6-oxo-1H-pyridin-2-yl)sulfanyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O5S/c1-2-18-11(17)7-3-6(4-12)10(13-9(7)16)19-5-8(14)15/h3H,2,5H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOBIVWPAVICID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(NC1=O)SCC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301135289
Record name 3-Ethyl 6-[(carboxymethyl)thio]-5-cyano-1,2-dihydro-2-oxo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301135289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835034
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

851175-99-0
Record name 3-Ethyl 6-[(carboxymethyl)thio]-5-cyano-1,2-dihydro-2-oxo-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851175-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl 6-[(carboxymethyl)thio]-5-cyano-1,2-dihydro-2-oxo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301135289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions The synthesis of 2-{[3-Cyano-5-(ethoxycarbonyl)-6-oxo-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid typically involves multi-step reactions. One common synthetic route starts with the preparation of the dihydropyridinone core, followed by the introduction of the cyano and ethoxycarbonyl groups. The final step often involves the attachment of the sulfanylacetic acid moiety under controlled conditions to avoid undesirable side reactions.

Industrial Production Methods In industrial settings, the production of this compound may utilize automated synthesis systems to improve yield and purity. Conditions such as temperature, pH, and solvent choice are optimized to ensure efficient synthesis. Scale-up processes often involve batch or continuous flow reactors to handle larger quantities.

Chemical Reactions Analysis

Types of Reactions it Undergoes 2-{[3-Cyano-5-(ethoxycarbonyl)-6-oxo-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid can undergo a variety of chemical reactions, including:

  • Oxidation

  • Reduction

  • Substitution

Common Reagents and Conditions Used in these Reactions

  • Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride.

  • Substitution: Typically involves nucleophiles like amines or alcohols under basic conditions.

Major Products Formed from these Reactions

  • Oxidation can lead to the formation of carboxylic acid derivatives.

  • Reduction often yields alcohol or amine derivatives.

  • Substitution reactions can produce a wide range of substituted acetic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry In chemistry, 2-{[3-Cyano-5-(ethoxycarbonyl)-6-oxo-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid is used as a building block for the synthesis of more complex molecules.

Biology The compound is studied for its potential interactions with biological macromolecules, providing insights into enzyme mechanisms and binding affinities.

Medicine In medicine, it serves as a precursor for drug development, especially in designing inhibitors for specific enzymes.

Industry Industrial applications include its use as an intermediate in the production of fine chemicals and pharmaceuticals.

Mechanism of Action: The mechanism by which this compound exerts its effects is mainly through interactions with target proteins or enzymes. The cyano and ethoxycarbonyl groups can form strong hydrogen bonds, while the sulfanyl group can participate in thiol-disulfide exchange reactions, altering the activity of biological targets.

Comparison with Similar Compounds: Compared to similar compounds like 3-cyano-6-oxo-1,6-dihydropyridine derivatives, this compound stands out due to its unique combination of functional groups. Similar compounds include:

  • 3-Cyano-6-oxo-1,6-dihydropyridine-2-thioacetic acid

  • Ethyl 3-cyano-6-oxo-2-thiopyridinecarboxylate

These comparisons highlight its distinct chemical properties and broader application potential in scientific research and industry.

There you have it—a detailed dive into the world of this compound. Fascinating stuff, huh?

Biological Activity

2-{[3-Cyano-5-(ethoxycarbonyl)-6-oxo-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid (CAS No. 851175-99-0) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring with a cyano group and a sulfanyl acetic acid moiety, contributing to its diverse biological activities. The structural formula can be represented as follows:

C13H14N2O3S\text{C}_{13}\text{H}_{14}\text{N}_{2}\text{O}_{3}\text{S}

Research indicates that this compound acts primarily through the inhibition of lactate dehydrogenase A (LDHA), an enzyme that plays a crucial role in cancer metabolism. Inhibition of LDHA can lead to decreased lactate production and reduced proliferation of cancer cells.

1. Inhibition of LDHA

  • Study Findings : In vitro assays demonstrated that derivatives containing the thioacetamide structure exhibit potent inhibitory effects on LDHA, with an IC50 value of 1.24 μM for one derivative .
  • Cytotoxicity : The same study reported that a derivative inhibited the proliferation of MG-63 cancer cells with an EC50 value of 0.98 μM, suggesting significant anti-cancer potential.

2. Antioxidant Activity

Table: Summary of Biological Activities

Activity TypeObservationsReference
LDHA InhibitionIC50: 1.24 μM; EC50 (MG-63): 0.98 μM
CytotoxicityStrong inhibition of cell proliferation
Antioxidant PotentialRelated compounds show promising results

Future Directions

Given the promising results from preliminary studies, further research is warranted to explore:

  • In vivo studies : To evaluate the efficacy and safety profile in animal models.
  • Mechanistic studies : To elucidate the pathways affected by this compound.
  • Structure-activity relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in Pyridinone and Pyridazine Families

The compound belongs to a broader class of heterocyclic carboxylic acid derivatives. Key structural analogs include:

Pyridinone Derivatives
  • 2-(1-Methyl-6-oxo-1,6-dihydropyridin-2-yl)acetic Acid (CAS 412034-98-1): Structure: Lacks the cyano and ethoxycarbonyl groups but includes a methyl group at position 1 and a simpler acetic acid side chain. Properties: Molecular weight 167.16 g/mol, purity ≥95%. The absence of electron-withdrawing substituents likely increases its solubility in polar solvents compared to the target compound .
  • 3-{5,11-Dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinol-6-yl}propanoic Acid: Structure: Features a fused isoindoloquinoline system, increasing aromaticity and molecular rigidity. Implications: The extended π-system may reduce solubility but enhance stability under acidic conditions .
Pyridazine Derivatives
  • 2-[3-(2-Fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic Acid (CAS 1225134-66-6): Structure: Contains a pyridazine ring with fluorine and methoxy substituents. Properties: Molecular formula C₁₃H₁₁FN₂O₄.
  • 2-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic Acid :

    • Structure : Substituted with a chlorophenyl group, increasing hydrophobicity.
    • Implications : The chlorine atom may improve membrane permeability but reduce aqueous solubility .

Functional Group Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) Purity
Target Compound Dihydropyridinone Cyano, Ethoxycarbonyl, Sulfanylacetic acid ~305 (estimated) Discontinued
CAS 412034-98-1 Dihydropyridinone Methyl, Acetic acid 167.16 ≥95%
CAS 1225134-66-6 Dihydropyridazine Fluoro, Methoxy, Acetic acid 266.25 95%
7b () Dihydropyridinone Morpholinyl, Chloroquinolinyl ~450 (estimated) Synthesized (yield: 72%)
Key Observations:
  • Electron-Withdrawing Groups: The target compound’s cyano and ethoxycarbonyl groups likely increase electrophilicity at the pyridinone ring, making it more reactive in nucleophilic substitution reactions compared to methyl-substituted analogs .
  • Sulfur vs. Oxygen/Nitrogen Linkers : The sulfanyl group in the target compound may confer distinct redox properties and metal-binding capabilities, contrasting with oxygen-linked acetic acid derivatives (e.g., CAS 1225134-66-6) .

Q & A

Basic: What are the key synthetic routes for 2-{[3-Cyano-5-(ethoxycarbonyl)-6-oxo-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid, and how are intermediates characterized?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or thiol-ene reactions. For example, the pyridinone core can be constructed by cyclization of cyanoacetamide derivatives under acidic conditions, followed by sulfanylacetic acid coupling. Intermediates are characterized using NMR (to confirm regiochemistry of the dihydropyridinone ring) and mass spectrometry (to verify molecular weight). The ethoxycarbonyl group’s stability under reaction conditions should be monitored via FT-IR (C=O stretching at ~1700 cm⁻¹) .

Basic: How can solubility and stability of this compound be optimized for in vitro assays?

Methodological Answer:
Solubility is often enhanced using polar aprotic solvents (e.g., DMSO) or pH-adjusted aqueous buffers (pH 6–8). Stability studies require HPLC or UV-Vis spectroscopy to track degradation under varying temperatures and light exposure. For hydrolytically sensitive groups (e.g., ethoxycarbonyl), storage at –20°C in anhydrous solvents is recommended. Use accelerated stability testing (40°C/75% RH for 4 weeks) to predict shelf life .

Advanced: How can computational methods predict reactivity of the sulfanylacetic acid moiety in nucleophilic reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electronic environment of the sulfanyl group, predicting nucleophilicity via Fukui indices. For example, the sulfur atom’s lone pairs and conjugation with the pyridinone ring influence its reactivity. Reaction path sampling (e.g., Nudged Elastic Band method) identifies transition states and activation energies for thiol-disulfide exchange reactions .

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions may arise from assay variability (e.g., cell line differences) or impurity profiles. Use orthogonal analytical methods:

  • LC-MS to confirm purity (>95%).
  • Dose-response curves (IC₅₀) across multiple cell lines (e.g., HEK293 vs. HepG2).
  • Molecular docking to validate target binding (e.g., kinase or protease inhibition) against crystallographic data .

Basic: What safety protocols are critical when handling this compound’s cyano and sulfanyl groups?

Methodological Answer:

  • Cyanide exposure mitigation: Work in a fume hood with HCN detectors; use chelating agents (e.g., hydroxocobalamin) in emergency kits.
  • Thiol reactivity: Avoid oxidizing agents (e.g., H₂O₂) to prevent disulfide formation. Use PPE (nitrile gloves, goggles) and waste neutralization protocols (e.g., alkaline hydrolysis for sulfanyl residues) .

Advanced: How to design a reaction optimization workflow using Design of Experiments (DoE)?

Methodological Answer:
Apply Box-Behnken or Central Composite Design to optimize yield and selectivity. Key variables:

  • Temperature (60–100°C), catalyst loading (0.5–5 mol%), and solvent polarity (THF to DMF).
  • Analyze responses (yield, purity) via ANOVA and response surface modeling . Validate with 3 confirmation runs at predicted optimal conditions .

Advanced: What mechanistic insights explain the dihydropyridinone ring’s tautomeric behavior?

Methodological Answer:
The 1,6-dihydropyridinone ring undergoes keto-enol tautomerism, influenced by substituents (e.g., cyano groups stabilize the keto form). Use ¹³C NMR to detect tautomeric shifts (C=O at ~190 ppm vs. C–OH at ~170 ppm). Isotopic labeling (²H or ¹⁸O) and kinetic isotope effects quantify tautomerization rates .

Basic: Which analytical techniques differentiate regioisomers during synthesis?

Methodological Answer:

  • 2D-NMR (COSY, HSQC): Correlate proton-proton and carbon-proton couplings to confirm substitution patterns.
  • X-ray crystallography: Resolve ambiguities in ring conformation (e.g., boat vs. chair for dihydropyridinone).
  • HPLC-MS/MS: Detect regioisomeric byproducts via fragmentation patterns .

Advanced: How to evaluate the compound’s potential as a protease inhibitor scaffold?

Methodological Answer:

  • Enzyme kinetics: Measure inhibition constants (Kᵢ) using fluorogenic substrates (e.g., AMC-labeled peptides).
  • SAR studies: Modify the ethoxycarbonyl group to enhance binding (e.g., replace with tert-butyl carbamate).
  • Cryo-EM or X-ray co-crystallography to map interactions with catalytic sites (e.g., Ser-His-Asp triad) .

Advanced: What strategies mitigate side reactions during scale-up from milligram to gram quantities?

Methodological Answer:

  • Heat and mass transfer control: Use jacketed reactors with precise temperature gradients.
  • In-line analytics: Implement PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress.
  • Purification: Switch from column chromatography to countercurrent distribution or crystallization-driven purification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[3-Cyano-5-(ethoxycarbonyl)-6-oxo-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid
Reactant of Route 2
2-{[3-Cyano-5-(ethoxycarbonyl)-6-oxo-1,6-dihydropyridin-2-yl]sulfanyl}acetic acid

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